3-Nitropropanol

説明

Historical Context of 3-Nitropropanol Discovery and Research

The initial identification and subsequent research into this compound (3-NPOH) are closely linked to investigations into livestock poisoning. For many years, the ingestion of certain plants, particularly from the Astragalus genus, caused significant problems for domestic livestock. researchgate.net It was discovered that aliphatic nitro compounds were present in these plants, which would then catabolize into 3-NPOH and 3-nitropropionic acid (3-NPA) within the digestive tracts of ruminant animals. researchgate.net

Early qualitative analysis of Old World and South American Astragalus species revealed the presence of these toxic aliphatic nitro compounds in a significant percentage of the plants studied. cambridge.org Specifically, 12% of the 1624 Old World species and 45% of the 66 South American species tested positive for these compounds. cambridge.org Further research identified miserotoxin (B1213852), the β-D-glucoside of 3-NPOH, as a key toxic component in many of these plants. usda.gov The hydrolysis of miserotoxin in the rumen releases the more toxic aglycone, 3-NPOH. mdpi.com

While 3-NPOH itself is not inherently toxic to mammals, it is metabolized by hepatic alcohol dehydrogenase into the much more toxic 3-NPA. acs.orgnih.gov This conversion is a critical step in the compound's toxic action. acs.orgnih.gov The primary mechanism of this toxicity is the irreversible inhibition of succinate (B1194679) dehydrogenase, a vital enzyme in the Krebs cycle and the mitochondrial electron transport chain. mdpi.comacs.orgresearchgate.netcambridge.org This inhibition disrupts cellular energy production, leading to the pathological effects observed in poisoned animals. mdpi.comacs.org

Significance of this compound in Biological and Environmental Systems

Role as a Natural Product

This compound is a naturally occurring compound found in a variety of plant species, most notably within the legume family. mdpi.comnih.gov It is often present in these plants in conjugated forms, such as glycosides or esters. For instance, in Canadian milkvetch (Astragalus canadensis), 3-NPOH is primarily found as glycosides, which act as storage molecules. The free, and more active, form of the compound is released through enzymatic hydrolysis.

The concentration of 3-NPOH can vary significantly between different plant populations due to genetic factors and environmental conditions like soil composition. In addition to the Astragalus genus, which includes over 600 species known to contain toxic nitro compounds, 3-NPOH and its derivatives have been identified in other genera such as Coronilla, Indigofera, and Lotus. usda.govcambridge.org The presence of these compounds is believed to serve as a chemical defense mechanism for the plants against herbivores. researchgate.netresearchgate.net

Some research also suggests that endophytic fungi associated with these plants may be responsible for the production of 3-NPOH and its precursor, 3-NPA. mdpi.comresearchgate.net Fungi from the genera Aspergillus, Penicillium, and Arthrinium have been identified as producers of 3-NPA. researchgate.netmdpi.comwikipedia.org This raises the possibility that the accumulation of these nitrotoxins in certain plants is a result of a symbiotic relationship with endophytic fungi. mdpi.comresearchgate.net

Table 1: Genera of Plants Known to Produce this compound and Related Nitro Compounds

| Genus | Family | Reference |

|---|---|---|

| Astragalus | Leguminosae | usda.govcambridge.org |

| Coronilla | Leguminosae | cambridge.org |

| Indigofera | Leguminosae | cambridge.org |

| Lotus | Leguminosae | cambridge.org |

Importance as a Research Tool

The potent and specific biological activity of this compound, and more directly its metabolite 3-nitropropionic acid (3-NPA), has made it a valuable tool in various areas of scientific research. The primary application of these compounds stems from their ability to inhibit succinate dehydrogenase, a key enzyme in cellular respiration. mdpi.comresearchgate.netcambridge.org This inhibitory action leads to a depletion of ATP, the cell's primary energy currency, and an increase in oxidative stress.

In the field of neurobiology, 3-NPA is widely used to create animal models of Huntington's disease. mdpi.comresearchgate.netcore.ac.uknih.gov The administration of 3-NPA to rodents induces striatal alterations and progressive locomotor deterioration that closely resemble the pathology of this human neurodegenerative disorder. researchgate.netcore.ac.uk These models are instrumental in studying the mechanisms of the disease and for testing potential therapeutic interventions. nih.gov

Beyond neurobiology, 3-NPOH and related nitro compounds are being investigated for their potential to mitigate methane (B114726) emissions from livestock. wikipedia.org Methane produced during enteric fermentation in ruminants is a significant contributor to greenhouse gases. wikipedia.orgpnas.org Research has shown that compounds like 3-nitrooxypropanol (3-NOP), a synthetic derivative, can significantly reduce methane production by inhibiting the enzyme methyl-coenzyme M reductase in rumen archaea. wikipedia.orgpnas.org This line of research has potential implications for developing more environmentally sustainable agricultural practices. wikipedia.org

Table 2: Research Applications of this compound and its Derivatives

| Application Area | Mechanism of Action | Key Compound(s) | Research Focus | Reference |

|---|---|---|---|---|

| Neurobiology | Inhibition of succinate dehydrogenase | 3-Nitropropionic acid (3-NPA) | Modeling Huntington's disease | mdpi.comresearchgate.netcore.ac.uknih.gov |

| Environmental Science | Inhibition of methyl-coenzyme M reductase | 3-Nitrooxypropanol (3-NOP) | Methane mitigation in ruminants | wikipedia.orgpnas.org |

| Toxicology | Inhibition of succinate dehydrogenase | This compound (3-NPOH), 3-NPA | Understanding cellular metabolism and toxicity pathways | mdpi.comacs.org |

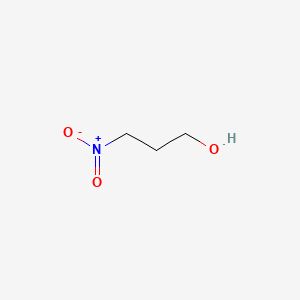

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-nitropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPKQZWSIMXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179852 | |

| Record name | 3-Nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25182-84-7 | |

| Record name | 3-Nitro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9284XW200I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for 3 Nitropropanol

Established Synthetic Pathways for 3-Nitropropanol

The synthesis of this compound can be achieved through several distinct chemical routes, each with its own set of reagents, conditions, and efficiencies. These pathways range from direct functionalization of simple alcohols to more complex, multi-step constructions involving carbon-carbon bond formation.

Nitration of 1-Propanol (B7761284) and Related Alcohols

The direct nitration of 1-propanol represents a theoretical pathway to this compound. mdpi.com This method involves the introduction of a nitro group (-NO₂) onto the propanol (B110389) backbone. Typically, this is achieved by reacting propanol with nitric acid or other nitrating agents. mdpi.com However, this reaction requires carefully controlled conditions to manage selectivity and prevent the formation of byproducts. mdpi.com Preliminary studies suggest that a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and tert-butyl nitrite (B80452) (TBN) in acetonitrile (B52724) at elevated temperatures may provide a viable, albeit controlled, pathway.

Palladium-Catalyzed Nitroallylation Techniques

Modern organometallic chemistry offers sophisticated methods for constructing nitro compounds. High-yielding routes to oxygenated nitropropanes, the class of compounds to which this compound belongs, have been developed utilizing palladium-catalyzed nitroallylation of allylic carbonates. This technique represents a significant advancement in the synthesis of complex nitroalkanes. researchgate.net

Nitro Aldol (B89426) Condensation and Hydrogenation Sequences

A robust and frequently employed strategy for synthesizing this compound involves a sequence starting with a nitroalkane and an aldehyde, a classic transformation known as the Henry reaction or nitro-aldol reaction. restek.com

A well-documented procedure begins with the reaction of acrolein with sodium nitrite in the presence of acetic acid to form the intermediate 3-nitropropanal (B1599391). This intermediate is then reduced to the target alcohol, this compound, using a reducing agent such as sodium borohydride (B1222165). This sequence is effective for producing the compound on a significant scale. This type of nitro aldol condensation followed by a hydrogenation or reduction step is a recognized strategy for accessing these molecules. researchgate.net

Table 1: Comparison of Synthetic Pathways to this compound

| Pathway | Starting Material(s) | Key Reagents | Brief Description |

| Direct Nitration | 1-Propanol | Nitric acid or CAN/TBN | Direct introduction of a nitro group onto the alcohol backbone. mdpi.com |

| From Halo-nitro-alcohol | 1-chloro-3-nitro-2-propanol | Potassium hydroxide (B78521) | Base-mediated transformation, noted as less economical. nih.gov |

| Pd-Catalyzed Nitroallylation | Allylic carbonates | Palladium catalyst | An advanced organometallic method for creating oxygenated nitropropanes. researchgate.net |

| Nitro Aldol & Reduction | Acrolein, Sodium Nitrite | Acetic acid, Sodium borohydride | Formation of 3-nitropropanal followed by reduction to this compound. |

Isotopic Labeling Approaches in this compound Synthesis

Isotopic labeling is a critical technique for mechanistic studies in biochemistry and toxicology. The synthesis of isotopically labeled this compound, such as [3-¹³C]-3-NP, has been necessary due to the lack of commercially available labeled starting materials. researchgate.net

One developed pathway to [3-¹³C]-3-NP circumvents this issue by starting with commercially available ethyl 2-bromo[1-¹³C]acetate. researchgate.net The synthesis involves a multi-step process:

Subjecting 2-bromoethanol (B42945) to an aqueous solution of potassium cyanide to yield 3-hydroxypropionitrile (B137533). researchgate.net

Conversion of 3-hydroxypropionitrile to 3-bromopropionic acid using aqueous hydrobromic acid. researchgate.net

A subsequent, though challenging, conversion of the labeled 3-bromopropionic acid into the final [3-¹³C]-3-nitropropanol product. researchgate.net

This custom pathway highlights the synthetic challenges that must be overcome to produce specialized reagents for research. researchgate.net

Derivatization Reactions of this compound

This compound can serve as a starting material for the synthesis of other functionally important molecules through various derivatization reactions. These reactions typically target the hydroxyl (-OH) or nitro (-NO₂) groups.

The primary derivatization reactions include:

Oxidation: The primary alcohol group of this compound can be oxidized to form the corresponding carboxylic acid, 3-nitropropanoic acid. nih.gov This transformation can be achieved using common oxidizing agents. In biological systems, this conversion can be mediated by enzymes like alcohol dehydrogenase. nih.govnih.gov

Reduction: The nitro group is susceptible to reduction, which converts it to an amino group, yielding 3-aminopropanol. mdpi.com This reaction is significant as it transforms the nitroalkane into a biologically relevant amino alcohol.

Substitution: The molecule can also undergo nucleophilic substitution reactions to create a variety of other derivatives.

Furthermore, the aldehyde precursor to this compound, 3-nitropropanal, can be derivatized to form acetals, such as 3-nitropropanal diethyl acetal, by reacting it with triethyl orthoformate.

Table 2: Key Derivatization Reactions of this compound

| Reaction Type | Product | Reagents/Conditions | Significance |

| Oxidation | 3-Nitropropanoic acid | Potassium permanganate (B83412), Chromium trioxide, or enzymatic (Alcohol Dehydrogenase) | Converts the alcohol to a carboxylic acid. nih.gov |

| Reduction | 3-Aminopropanol | Sodium borohydride, Lithium aluminum hydride, or microbial metabolism | Converts the nitro group to a primary amine. mdpi.comresearchgate.net |

| Substitution | Various derivatives | Nucleophiles | Allows for the introduction of diverse functional groups. |

Oxidation Products (e.g., 3-nitropropanoic acid)

The primary alcohol group of this compound can be oxidized to yield corresponding aldehydes and carboxylic acids. The most prominent oxidation product is 3-nitropropanoic acid. This conversion can be achieved using common oxidizing agents such as potassium permanganate and chromium trioxide.

In biological systems, this oxidation is also a key metabolic pathway. For instance, this compound is converted to 3-nitropropanoic acid by hepatic alcohol dehydrogenase in mammals. nih.govresearchgate.netiastate.edu Studies using equine alcohol dehydrogenase have shown that the oxidation proceeds via a 3-nitropropanal intermediate, which is then further oxidized to 3-nitropropanoic acid. nih.gov

Table 1: Oxidation of this compound

| Reactant | Reagent(s)/Catalyst | Product(s) |

|---|---|---|

| This compound | Potassium Permanganate / Chromium Trioxide | 3-Nitropropanoic Acid |

This table summarizes common chemical and biological oxidation reactions of this compound.

Research has confirmed that 3-nitropropanoic acid is the key metabolite responsible for the biological effects observed after exposure to this compound, as it inhibits the enzyme succinate (B1194679) dehydrogenase. nih.govresearchgate.net

Reduction Products (e.g., 3-aminopropanol)

The nitro group of this compound can be readily reduced to form 3-aminopropanol. This transformation is typically accomplished using standard reducing agents in organic chemistry, such as sodium borohydride and lithium aluminum hydride. The synthesis requires careful control of reaction conditions; for example, maintaining sub-zero temperatures during reduction with sodium borohydride can prevent over-reduction.

This reduction is also observed in biological systems. Certain ruminal bacteria can metabolize this compound into 3-aminopropanol, which is a detoxification pathway. iastate.edunih.govnih.gov

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Sodium Borohydride | 3-Aminopropanol |

| This compound | Lithium Aluminum Hydride | 3-Aminopropanol |

This table outlines reagents and biological pathways for the reduction of this compound.

Nucleophilic Substitution Reactions and Formation of Substituted Derivatives

The hydroxyl group in this compound allows it to participate in nucleophilic substitution reactions, acting as a nucleophile itself to form various derivatives, such as ethers. orgsyn.org A nucleophile is an electron-rich species that donates an electron pair to an electron-deficient carbon atom. savemyexams.com

A significant application of this reactivity is in the synthesis of glycosides. In these reactions, the alcohol group of this compound attacks an activated sugar molecule, leading to the formation of 3-nitropropyl glycosides, such as 3-nitropropylgentiobiosides and 3-nitropropylcellobiosides. orgsyn.org This type of reaction is crucial for synthesizing complex carbohydrate structures. orgsyn.org

Table 3: Nucleophilic Substitution Reactions of this compound

| Reaction Type | Reacting Partner | Product Class |

|---|---|---|

| Glycosidation | Activated Carbohydrate (e.g., Gentiobiose, Cellobiose) | 3-Nitropropyl Glycosides |

This table illustrates examples of nucleophilic substitution reactions where this compound acts as the nucleophile.

These derivatization strategies highlight the utility of this compound as an intermediate for creating a variety of more complex molecules with applications in different fields of chemical synthesis. orgsyn.org

Biochemical Mechanisms and Interactions of 3 Nitropropanol

Enzymatic Inhibition by 3-Nitropropanol

Succinate (B1194679) Dehydrogenase Inhibition

This compound (3-NPOH) itself is not directly toxic in mammals; however, it is converted to 3-nitropropionic acid (3-NPA) by hepatic alcohol dehydrogenase. acs.orgnih.gov It is the resulting 3-NPA that acts as a potent and irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. acs.orgnih.govresearchgate.netnih.govnih.gov This inhibition occurs through the covalent binding of 3-NPA to the active site of SDH. nih.govcabidigitallibrary.org While this compound can also inhibit succinate dehydrogenase directly, it requires a much higher concentration to do so compared to 3-NPA. nih.gov

The mechanism of toxicity is primarily attributed to the irreversible inactivation of SDH by 3-NPA. researchgate.netcabidigitallibrary.org This leads to a disruption of cellular energy metabolism. cuni.czresearchgate.net The inhibition of SDH is specific, as 3-NPA does not inhibit other dehydrogenases such as malate, isocitrate, or glucose-6-phosphate dehydrogenases. nih.govcuni.cz

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway that generates energy through the oxidation of acetyl-CoA. wikipedia.org Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate (B1241708) within this cycle. nih.gov The irreversible inhibition of SDH by 3-NPA disrupts this crucial step. acs.org This blockage leads to an accumulation of succinate in the cell. nih.gov

The inhibition of this single enzyme has a cascading effect on the entire cycle, hindering the cell's ability to process intermediates and generate reducing equivalents (NADH and FADH2) necessary for ATP production. wikipedia.org The disruption of the citric acid cycle is a primary consequence of 3-NPA toxicity, leading to a significant impairment of cellular respiration. acs.org

The electron transport chain, located in the inner mitochondrial membrane, is the primary site of ATP synthesis through oxidative phosphorylation. cuni.cz Succinate dehydrogenase (also known as Complex II) plays a direct role in this process by transferring electrons from succinate to the electron transport chain. nih.govresearchgate.net

The irreversible inactivation of SDH by 3-NPA effectively severs this link, blocking the flow of electrons from succinate and consequently halting ATP synthesis from this entry point. acs.orgresearchgate.netresearchgate.net This leads to a significant decrease in intracellular ATP levels, resulting in a state of cellular energy deficit. nih.govcuni.cz The failure of energy-dependent cellular processes, such as maintaining ion gradients, ultimately leads to cell swelling and lysis. nih.gov This disruption of cellular energy metabolism is the central mechanism of 3-NPA's toxicity. acs.orgcabidigitallibrary.org

Impact on the Citric Acid Cycle

Methyl Coenzyme M Reductase Inhibition (for 3-nitrooxypropanol, 3-NOP)

3-nitrooxypropanol (3-NOP) is a structural analog of methyl-coenzyme M, a key cofactor in the final step of methanogenesis. tandfonline.com This structural similarity allows 3-NOP to act as a specific inhibitor of methyl-coenzyme M reductase (MCR), the enzyme responsible for catalyzing the formation of methane (B114726) in methanogenic archaea. nih.govnih.govdairyglobal.net The inhibition of MCR by 3-NOP is a targeted mechanism, with minimal effects on other microbial populations in the rumen. tandfonline.com

The process is highly efficient, with 3-NOP inactivating MCR at micromolar concentrations. nih.govpnas.org This targeted inhibition leads to a significant and persistent reduction in enteric methane emissions from ruminants. mpg.de

The inhibitory action of 3-NOP on methyl-coenzyme M reductase (MCR) is highly specific. mpg.de MCR contains a nickel-containing cofactor, F430, which must be in the active Ni(I) oxidation state for the enzyme to function. tandfonline.comnih.gov Molecular docking studies have shown that 3-NOP binds to the active site of MCR, positioning its nitrate (B79036) group near the Ni(I) center. pnas.orgmpg.de

The inactivation occurs through the oxidation of the active site Ni(I) to an inactive Ni(II) state by the nitrate group of 3-NOP. pnas.orgmpg.de This process also results in the reduction of the nitrate ester to nitrite (B80452), which can also inactivate MCR by oxidizing Ni(I). pnas.orgmpg.de This dual-action mechanism, where both the parent compound and its metabolite contribute to enzyme inactivation, makes 3-NOP a particularly effective inhibitor. pnas.org

Methanogenesis is the primary biological process of methane formation and a significant contributor to greenhouse gas emissions from livestock. asm.org The final step of this pathway is catalyzed by methyl-coenzyme M reductase (MCR). nih.govresearchgate.net By specifically targeting and inactivating MCR, 3-nitrooxypropanol (3-NOP) effectively blocks this final step, leading to a substantial reduction in methane production. nih.govdairyglobal.net

The inhibition of MCR by 3-NOP leads to an accumulation of hydrogen (H2), a substrate for methanogenesis. tandfonline.com This can lead to a thermodynamic inhibition of H2-producing pathways and a shift in rumen fermentation towards the production of more propionate, which serves as an alternative H2 sink. frontiersin.orgnih.gov Studies have consistently demonstrated that 3-NOP supplementation in ruminant diets leads to a significant and dose-dependent decrease in enteric methane emissions. tandfonline.comwikipedia.orgmdpi.com

Specificity and Mechanism of MCR Inactivation

Oxidative Stress Induction by this compound

A primary pathogenic mechanism of 3-NPOH is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This process is initiated by the compound's metabolite, 3-NPA. nih.govresearchgate.net

The generation of ROS is a direct consequence of the inhibition of mitochondrial function. 3-NPA is a potent and irreversible inhibitor of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain. nih.govresearchgate.net This inhibition disrupts the normal flow of electrons, leading to an electron "leak" and the subsequent production of ROS, including superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂). nih.govcabidigitallibrary.org

Research has quantified this effect in various cell types. For instance, studies on goose granulosa cells exposed to 3-NPA demonstrated a significant increase in ROS production, which correlated with decreased cell viability. nih.gov Similarly, high levels of ROS have been detected in the brain tissue and follicular granulosa cells of rodents injected with 3-NPA. plos.org This disruption of the electron transport chain not only generates harmful radicals but also cripples the cell's primary energy-producing pathway, leading to a severe deficit in adenosine (B11128) triphosphate (ATP). cabidigitallibrary.org

| Parameter | Control | 3-NPA Treatment | Percentage Change | Source |

| Intracellular ROS Production | Baseline | Increased | +25.4% | nih.gov |

| Granulosa Cell Viability | Baseline | Decreased | -45.5% | nih.gov |

| Data from a study on goose granulosa cells treated with 5.0 mmol/l 3-NPA for 24 hours. |

The excessive generation of ROS inflicts widespread and nonspecific damage to vital cellular components. cabidigitallibrary.org These highly reactive molecules attack and alter the structure and function of lipids, proteins, and nucleic acids. cabidigitallibrary.org This leads to:

Lipid Peroxidation: Damage to cell and mitochondrial membranes, compromising their integrity and function. nih.gov

Protein Oxidation: Alteration of enzymes and structural proteins, leading to loss of function.

DNA Damage: Modifications to nuclear and, particularly, mitochondrial DNA (mtDNA), which can trigger mutations and cell death pathways. cabidigitallibrary.org

Mitochondria are especially vulnerable to this oxidative onslaught, partly because of their proximity to the primary site of ROS generation. cabidigitallibrary.org The resulting damage can trigger the release of pro-apoptotic factors like cytochrome c, activating caspases and initiating programmed cell death (apoptosis). nih.govcabidigitallibrary.org In cases of severe energy depletion and damage, cells may undergo necrosis, a more chaotic form of cell death. nih.gov This cellular degeneration is a key factor in the neurotoxicity observed in 3-NPOH poisoning. cabidigitallibrary.org

| Apoptotic Parameter | Control | 3-NPA Treatment | Percentage Change | Source |

| Early Apoptotic Cells | Baseline | Increased | +38.43% | nih.gov |

| Data from a study on goose granulosa cells treated with 5.0 mmol/l 3-NPA for 24 hours, analyzed via flow cytometry. |

Generation of Reactive Oxygen Species

Interaction with Hemoglobin and Methemoglobinemia

In addition to its direct effects on cellular respiration, this compound can lead to a systemic failure of oxygen transport through its interaction with hemoglobin. researchgate.netmdpi.com This occurs via the metabolic release of nitrite (NO₂⁻) from the nitro-compound. nih.gov

The released nitrite is a potent oxidizing agent in the bloodstream. It directly interacts with the ferrous iron (Fe²⁺) atom within the heme group of hemoglobin, oxidizing it to the ferric state (Fe³⁺). nih.gov The resulting molecule is known as methemoglobin (MetHb). nih.gov

Unlike normal hemoglobin, methemoglobin is incapable of binding and transporting oxygen. nih.gov This leads to a condition called methemoglobinemia, a functional anemia where, despite adequate oxygen supply to the lungs, the blood's oxygen-carrying capacity is severely diminished, resulting in tissue hypoxia. nih.gov The reaction is autocatalytic, meaning the process can accelerate, leading to a rapid and dangerous increase in methemoglobin levels in the blood. nih.govresearchgate.net This mechanism is a significant contributor to the acute signs of poisoning, such as respiratory distress, observed in affected animals. cdnsciencepub.com

| Property | Hemoglobin (Hb) | Methemoglobin (MetHb) |

| Heme Iron State | Ferrous (Fe²⁺) | Ferric (Fe³⁺) |

| Oxygen Binding | Binds and transports O₂ | Cannot bind O₂ |

| Blood Color | Bright Red (Oxygenated) | Chocolate Brown |

| Function | Oxygen delivery to tissues | Impedes oxygen transport |

| Formation | Normal state | Formed by oxidation (e.g., by nitrites) |

Metabolism and Biotransformation of 3 Nitropropanol

Microbial Metabolism of 3-Nitropropanol

Ruminant animals possess a significant advantage over monogastric animals in their ability to detoxify 3-NPOH. This is largely due to the diverse and adaptable microbial population within the rumen, which can metabolize the toxin into less harmful substances. researchgate.net

Another bacterium, designated as strain NPOH1, has also been isolated from the rumen and shown to metabolize 3-NPOH. nih.gov This gram-positive, non-spore-forming anaerobe can utilize various nitrocompounds, including 3-NPOH and miserotoxin (B1213852), as electron acceptors for growth. nih.gov

The detoxification of 3-NPOH by rumen microorganisms primarily involves the reduction of the nitro group. cdnsciencepub.com One proposed pathway is the metabolism of the nitro moiety to inorganic nitrite (B80452), which is then further reduced to ammonia (B1221849). nih.gov This process effectively detoxifies the compound. nih.gov While nitrite can be detected during the incubation of 3-NPOH with resting cells of active bacterial strains, it is not found with growing cultures, suggesting rapid subsequent metabolism. nih.gov The rate of nitrite metabolism by both pure cultures and mixed rumen microorganisms is significantly faster than that of the parent nitrotoxins. nih.gov

However, some studies suggest that the formation of nitrite from the aglycone is a minor pathway of degradation. cdnsciencepub.commdpi.com The small accumulation of nitrite observed in some experiments could be explained by its rapid reduction to ammonia by other ruminal microorganisms. mdpi.com Regardless of the primary pathway, the reduction of the nitro group to less harmful nitrogenous compounds is a key feature of microbial detoxification.

The composition of an animal's diet can significantly influence the rate of 3-NPOH detoxification by rumen microbes. researchgate.netnih.govcdnsciencepub.com Dietary manipulations can enhance the metabolic capacity of the rumen environment, likely through the enrichment of competent nitrotoxin-metabolizing bacteria such as D. detoxificans. researchgate.netnih.govacs.org

Several dietary factors have been shown to enhance the degradation of 3-NPOH:

Forage Type: Diets consisting of fresh pasture, particularly new growth of grass forage, have been associated with higher rates of detoxification compared to mature forage or poor-quality hay. cdnsciencepub.com For example, cattle grazing on Kentucky bluegrass have demonstrated rapid catabolism of 3-NPOH. cdnsciencepub.com

Protein Supplementation: Adding soybean meal to the diet has been shown to increase the degradation of 3-NPOH by 37-44%. cdnsciencepub.com

Molasses Supplementation: When orchardgrass pasture was supplemented with molasses, the rates of 3-NPOH degradation increased. nih.govoup.com

Nitroalkane Supplementation: The introduction of nitroethane, a less toxic analogue of 3-NPOH, can enhance the microbial metabolism of 3-NPOH. cdnsciencepub.comnih.govoup.com This suggests an adaptation of the ruminal bacteria to the aliphatic nitro group. cdnsciencepub.com

These findings indicate that strategic dietary management can be a practical approach to mitigating the risk of poisoning from plants containing 3-NPOH. cdnsciencepub.com

Both in vitro and in vivo studies have been crucial in understanding the microbial degradation of 3-NPOH. In vitro assays using ruminal fluid have allowed researchers to quantify the effects of different diets and supplements on the rate of 3-NPOH disappearance. cdnsciencepub.comnih.govoup.com

Interactive Data Table: In Vitro Degradation of 3-NPOH with Different Supplements

| Supplement | Diet | % Increase in 3-NPOH Degradation | Reference |

| Nitroethane | Varied | 70-170% | cdnsciencepub.com |

| Soybean Meal | Varied | 37-44% | cdnsciencepub.com |

| Molasses | Orchardgrass Pasture | Increased rates | nih.govoup.com |

| Timber Milkvetch (low dose) | Varied | Enhanced degradation | cdnsciencepub.com |

This table summarizes the percentage increase in the in vitro degradation rate of this compound with the addition of different dietary supplements.

In vivo studies have corroborated these findings. For instance, when cattle were supplemented with nitroethane, plasma levels of 3-nitropropionic acid (the oxidized form of 3-NPOH) were significantly reduced following a challenge with timber milkvetch, which contains the toxin. cdnsciencepub.com This reduction in plasma NPA was accompanied by an enhanced rate of 3-NPOH degradation by the ruminal microbes. cdnsciencepub.com

Studies have also shown that the degradation of 3-NPA by mixed ruminal microbes is dose-dependent, with the highest degradation rates observed at a concentration of 9 mM. nih.gov This suggests that the microbial population can adapt to metabolize higher concentrations of the nitrocompound.

Influence of Dietary Factors on Microbial Detoxification

Mammalian Metabolism of this compound

In non-ruminant (monogastric) animals, 3-NPOH is not inherently toxic. researchgate.netnih.govacs.org Its toxicity arises from its metabolic conversion to 3-nitropropionic acid (NPA). researchgate.netnih.govacs.org This biotransformation is primarily carried out by the enzyme alcohol dehydrogenase, which is found in the liver. researchgate.netnih.govacs.org

The oxidation of 3-NPOH by equine alcohol dehydrogenase has been studied in vitro. nih.gov The process involves an intermediate product, 3-nitropropanal (B1599391), which can then be further oxidized to NPA. nih.gov However, 3-nitropropanal is unstable at neutral pH and can also spontaneously decompose into acrolein and nitrite. nih.gov Despite this, in vivo studies suggest an efficient conversion of 3-NPOH to NPA without the significant formation of acrolein. nih.gov

Hepatic Alcohol Dehydrogenase Activity

The metabolism of this compound in mammals is not extensive, but its primary and most significant biotransformation pathway involves oxidation in the liver. nih.govacs.org While 3-NPOH itself is not considered toxic, it serves as a substrate for the enzyme hepatic alcohol dehydrogenase, which converts it into 3-nitropropionic acid (NPA). nih.govacs.orgusda.govresearchgate.net This conversion is central to the toxicity associated with 3-NPOH ingestion, as NPA is a potent inhibitor of succinate (B1194679) dehydrogenase, an essential enzyme in the mitochondrial electron transport chain. nih.govacs.orgresearchgate.net

The enzymatic oxidation of 3-NPOH by alcohol dehydrogenase (ADH) proceeds through an intermediate product, 3-nitropropanal (NPAL). nih.gov In the presence of ADH, this intermediate is further oxidized to form 3-nitropropionic acid. nih.gov Research using equine liver alcohol dehydrogenase has elucidated this pathway, demonstrating the sequential conversion from the alcohol to the aldehyde and then to the carboxylic acid. nih.gov

Table 1: In-vitro Biotransformation of this compound by Equine Liver Alcohol Dehydrogenase

| Substrate | Enzyme | Intermediate Product | Final Product |

|---|---|---|---|

| This compound (NPOH) | Alcohol Dehydrogenase (ADH) | 3-Nitropropanal (NPAL) | 3-Nitropropionic Acid (NPA) |

Data derived from in-vitro studies examining the oxidation of 3-NPOH. nih.gov

Systemic Absorption and Distribution

Following ingestion, this compound is readily absorbed from the gastrointestinal tract. nih.gov In ruminant animals such as sheep and cattle, the reticulo-rumen has been identified as the primary site for the absorption of 3-NPOH. nih.govuq.edu.au However, the abomasum and the small intestine also possess the capacity to absorb this compound. nih.gov

Research indicates that the absorption of 3-NPOH is rapid. nih.govuq.edu.au Studies in sheep have demonstrated that after administration into the rumen, abomasum, or small intestine, 3-NPOH is quickly absorbed and subsequently converted into 3-nitropropionic acid (NPA). nih.gov This rapid uptake is highlighted by the observation that plasma concentrations of NPA and inorganic nitrite are higher after dosing with 3-NPOH compared to direct dosing with NPA, suggesting a more efficient rate of absorption for the alcohol form. nih.gov

In cattle, miserotoxin, a glycoside of 3-NPOH found in certain plants, is quickly hydrolyzed in the rumen to release free this compound. uq.edu.au This free 3-NPOH then disappears rapidly from the rumen, with an average half-life of 1.24 hours, indicating swift absorption into the systemic circulation. uq.edu.au Once absorbed, the conversion to NPA occurs, as evidenced by rising plasma levels of NPA and inorganic nitrite. uq.edu.au It is this absorbed and metabolized form, NPA, that is distributed throughout the body via the circulatory system. researchgate.net

Findings from studies involving direct injection of 3-NPOH into different parts of the sheep digestive system. nih.gov

Compound Name Table

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-NPOH |

| 3-Nitropropionic Acid | NPA |

| 3-Nitropropanal | NPAL |

| Alcohol Dehydrogenase | ADH |

| Ethanol | |

| 4-Methylpyrazole | |

| Succinate Dehydrogenase | |

| Nitrite |

Occurrence and Environmental Dynamics of 3 Nitropropanol

Natural Occurrence of 3-Nitropropanol and its Conjugates

This compound (3-NPOH) is an aliphatic nitro compound that occurs naturally in a variety of plant and fungal species. researchgate.netmdpi.comresearchgate.net It is often found alongside its oxidized form, 3-nitropropionic acid (3-NPA). researchgate.netresearchgate.net

This compound and its derivatives are notably present in several genera within the legume family (Fabaceae). researchgate.netnih.govacs.org These include a significant number of species in the genera Astragalus, Coronilla, and Indigofera. researchgate.netacs.orgnih.gov For instance, over 450 species and varieties of Astragalus (milkvetch) worldwide are known to contain these nitro compounds. researchgate.netscialert.net Similarly, species within Coronilla and Indigofera have also been identified as synthesizers of these compounds. researchgate.netnih.govtpcj.org

The presence of these compounds is not limited to the aforementioned genera. They have also been detected in other legumes such as those belonging to the genera Lotus, Hippocrepis, Securigera, and Scorpiurus. researchgate.netnih.gov For example, studies have confirmed the presence of 3-NPA derivatives in Lotus angustissimus, Lotus pedunculatus, and Lotus uliginosus. nih.gov

In many plants, 3-NPOH does not exist in its free form but is instead bound to a sugar molecule, forming a glycosidic conjugate. researchgate.netmdpi.com A primary example of such a conjugate is miserotoxin (B1213852), which is chemically identified as 3-nitro-1-propyl-β-D-glucopyranoside. researchgate.netcornell.eduarizona.edu This compound was first isolated from Astragalus miser var. oblongifolius and is found in numerous Astragalus species. researchgate.netarizona.educariboo-agricultural-research.ca The concentrations of miserotoxin can vary, with some Astragalus species containing 2% to 6% of this compound. nih.gov

Upon ingestion by ruminant animals, miserotoxin is hydrolyzed by microbial β-glucosidase in the rumen, releasing the aglycone, free 3-NPOH. nih.govcornell.educariboo-agricultural-research.ca This enzymatic release is a critical step, as the intact glycoside is relatively less harmful. mdpi.comcornell.edu Besides miserotoxin, other glycosides of 3-NPOH have also been identified in plants like timber milkvetch (Astragalus miser var. serotinus). cariboo-agricultural-research.ca For instance, 3-nitro-1-propyl-β-D-laminaribioside has been isolated from this variety. cariboo-agricultural-research.ca

In addition to simple glycosides, more complex esters of 3-NPA, which can be considered related conjugates, are also found. These include compounds like karakin, corollin, coronillin, and coronarian, which are mono-, di-, or triesters of 3-nitropropionic acid with glucose. mdpi.comtpcj.orgarizona.edu These have been isolated from plants such as Coronilla varia. tpcj.orgcolostate.edu

| Plant Genus | Common Name | Compound Form | Specific Compounds Identified |

| Astragalus | Milkvetch | Glycosidic conjugates, free aglycones | Miserotoxin, this compound (3-NPOH), 3-Nitropropionic acid (3-NPA) |

| Coronilla | Crownvetch | Glucose esters, Glycosides | Karakin, Corollin, Coronillin, Coronarian, 3-nitropropanoyl-d-glucopyranoses |

| Indigofera | Indigo | Free acid | 3-Nitropropionic acid (3-NPA) |

| Lotus | Birdsfoot trefoil | Glucose esters | 3-NPA derivatives |

While often present as conjugates, free 3-NPOH can also be detected in plant tissues. usda.govnih.gov The concentration of free 3-NPOH and its precursor conjugates in plants like Astragalus canadensis (Canadian milkvetch) can be influenced by genetic and environmental factors. mdpi.com The release of free 3-NPOH from its conjugated forms can occur through enzymatic hydrolysis within the plant itself, a process known as autolysis. mdpi.com Studies on Canadian milkvetch have shown that water extraction at room temperature can facilitate the enzymatic release of free 3-NPOH and 3-NPA over time. mdpi.comresearchgate.net

Research has focused on developing analytical methods to quantify both the free and conjugated forms of these toxins to assess the potential risk posed by these plants. researchgate.net For example, a study on Indigofera spicata found that it contained 2.66 mg of 3-NPA per gram of dry matter. researchgate.net In another analysis, Securigera varia was found to contain 0.5-1.0 g of 3-NPA per 100 g, while only trace amounts were found in Lotus corniculatus. researchgate.net

This compound and 3-nitropropionic acid are not exclusive to the plant kingdom; they are also produced by various species of fungi. researchgate.netresearchgate.netacs.org Notably, they have been observed in species of Penicillium. researchgate.netmdpi.comresearchgate.net Other fungal genera known to produce these nitrotoxins include Aspergillus, Arthrinium, and Diaporthe. researchgate.netnih.gov In most fungi, 3-NPA is found in its free form. researchgate.net The production of these compounds by endophytic fungi associated with plants has also been suggested as a possible origin for their accumulation in certain plant species. mdpi.com

Presence in Plants (e.g., Astragalus, Coronilla, Indigofera)

Glycosidic Conjugates (e.g., Miserotoxin)

Environmental Fate and Persistence

The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, its journey in the environment is influenced by its physical and chemical properties. It is a colorless to pale yellow liquid, soluble in water and most organic solvents.

Information specifically detailing the environmental persistence and degradation kinetics of this compound in soil, water, and air is limited in the provided search results. However, general principles of environmental fate assessment can be applied. Such assessments typically involve studying biodegradation, abiotic degradation (like hydrolysis), and mobility (adsorption/desorption in soil). bluefrogscientific.comeuropa.eu

In the context of ruminant animals, which are a key part of the agricultural environment, the fate of 3-NPOH is better understood. In the rumen, it is rapidly metabolized. acs.orgnih.govusda.gov Microbial enzymes first hydrolyze glycosidic precursors like miserotoxin to release free 3-NPOH. nih.govcornell.edu This free 3-NPOH is then rapidly oxidized to 3-nitropropionic acid (3-NPA). nih.govcornell.edu Subsequently, ruminal microbes can detoxify 3-NPA by reducing it to the less toxic amino acid, β-alanine. nih.govresearchgate.net One key bacterium involved in this detoxification is Denitrobacterium detoxificans. acs.orgusda.gov This microbial degradation is a crucial detoxification pathway that can mitigate the compound's impact within the agricultural ecosystem. arizona.eduusda.gov

Agricultural and Ecological Significance of Naturally Occurring this compound

The presence of 3-NPOH and its conjugates in forage plants has significant agricultural and ecological implications. These compounds are considered anti-herbivore defenses, protecting the plants from being eaten. mdpi.comnih.gov

From an agricultural perspective, the primary significance is the poisoning of livestock that graze on plants containing these nitrotoxins. usda.govnih.gov Genera such as Astragalus, Coronilla, and Indigofera are common on rangelands and can cause acute or chronic poisoning in cattle, sheep, and horses. researchgate.netarizona.edu The concentration of these toxins in plants can be a limiting factor for the use of certain lands for grazing. arizona.edu Research has shown that grazing management, such as early-season clipping of toxic plants like Columbia milkvetch, can reduce the plant's growth and miserotoxin content, thereby lowering the risk to livestock. arizona.edu

Ecologically, these nitro compounds play a role in plant-herbivore interactions. mdpi.com The production of these toxins is an evolutionary strategy for chemical defense. mdpi.com Interestingly, some insects, like certain species of grasshoppers, have developed mechanisms to tolerate high dietary levels of miserotoxin, either by excreting the intact glycoside or by detoxifying the aglycone. cariboo-agricultural-research.ca

More recently, the agricultural significance of nitro compounds has expanded. There is research interest in the potential of 3-NPOH and related compounds to mitigate enteric methane (B114726) emissions from ruminants, a significant source of greenhouse gases. nih.gov Studies have shown that forages containing these compounds can inhibit methanogenesis in vitro. nih.gov This suggests a potential dual role for these compounds in agriculture, being both a toxin and a potential tool for environmental management, provided their toxicity can be carefully managed. nih.gov

Analytical Methodologies for 3 Nitropropanol Quantification

Chromatographic Techniques

Chromatography stands as a primary methodology for the separation and quantification of 3-NPOH. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Paper Chromatography have all been utilized in the analysis of 3-NPOH and related nitro compounds.

HPLC is a widely used and effective method for the analysis of 3-NPOH. nih.govnih.govnih.gov It offers high resolution and sensitivity for the quantification of this polar, small molecule. nih.gov

The development of a robust HPLC method involves the careful selection of columns, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity. For the analysis of 3-NPOH and the related compound 3-nitropropanoic acid (3-NPA), a pentafluorophenyl stationary phase has proven effective for retaining these polar compounds when using a polar mobile phase. nih.gov

Validation of the HPLC method is essential to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. nih.govijarsct.co.in

One validated HPLC-UV method demonstrated excellent linearity for both 3-NPOH and 3-NPA, with correlation coefficients (R²) of ≥ 0.9997. nih.gov The linearity range for this method was extensive, covering concentrations from 1 to 600 mg/L for both compounds. nih.gov The sensitivity of the method was also notable, with a reported limit of detection (LOD) of ≤0.038 ng/mL and a limit of quantification (LOQ) of ≤0.123 ng/mL. nih.gov Another HPLC-UV method reported a linearity range of 0.1–50 μg/mL with an R² > 0.999, a detection limit of 0.05 μg/mL, and intraday relative standard deviation (RSD) for precision of less than 2.1%.

Table 1: HPLC Method Validation Parameters for 3-Nitropropanol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.9997 | nih.gov |

| Linearity Range | 1 to 600 mg/L | nih.gov |

| Limit of Detection (LOD) | ≤0.038 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | ≤0.123 ng/mL | nih.gov |

| Linearity (R²) | > 0.999 | |

| Linearity Range | 0.1–50 μg/mL | |

| Detection Limit | 0.05 μg/mL |

This table presents data from two different validated HPLC methods for the analysis of this compound, showcasing key performance characteristics.

HPLC methods have been successfully applied to determine the levels of 3-NPOH in various complex matrices, including plant materials and biological fluids. nih.govnih.gov A significant application is the analysis of 3-NPOH in plants from the Astragalus genus, which are known to be poisonous to livestock due to the presence of this toxin. nih.govnih.gov

An efficient procedure involves extracting the compound from freeze-dried plant material with water at room temperature, which allows for the release of the aglycones from their conjugated forms. nih.govresearchgate.net The subsequent HPLC-UV analysis, often performed at a detection wavelength of 210 nm, enables the simultaneous quantification of 3-NPOH and 3-NPA. nih.govnih.govresearchgate.net This approach has been successfully used for routine analysis of numerous plant samples. nih.gov

Furthermore, HPLC has been employed to quantify 3-NPOH in bovine plasma. nih.gov These methods often require more extensive sample preparation steps, such as deproteinization, liquid-liquid extraction, and solid-phase extraction, to remove interfering substances before analysis. nih.gov A reverse-phase HPLC method using a Micropak MCH-5 column with an isocratic mobile phase of 0.15% orthophosphoric acid (pH 2.0) has been described for the simultaneous determination of 3-NPOH and 3-NPA in bovine and ovine plasma. nih.gov

Gas chromatography (GC) is another technique that has been utilized for the analysis of nitro compounds. osha.govepa.govpw.edu.pl While less common for 3-NPOH itself, GC has been used for the analysis of related compounds like 3-NPA in samples such as cheese, which required derivatization prior to analysis. nih.gov The analysis of nitroaromatics and cyclic ketones by GC often employs wide-bore capillary columns with electron capture (ECD) or nitrogen-phosphorous (NPD) detectors. epa.gov For certain applications, gas-liquid chromatography (GLC) has been used to validate the purity of synthesized 3-NPOH.

Thin-Layer Chromatography (TLC) is a simple and cost-effective method for the qualitative analysis of nitro compounds. epa.govijcps.orgtifr.res.in It can be used to separate and identify components in a mixture. tifr.res.in For the analysis of nitro compounds, silica (B1680970) gel G is commonly used as the stationary phase. epa.gov A solvent system consisting of a mixture of benzene, petroleum ether, and methanol (B129727) has been used for the separation of various nitro compounds and nitric acid esters. epa.gov While specific applications for 3-NPOH are not extensively detailed, TLC serves as a valuable screening tool in organic synthesis and analysis of related compounds. tifr.res.inscribd.com

Paper chromatography has also been applied to the analysis of aliphatic nitro compounds. pw.edu.pl This technique, particularly the descending method using Whatman No. 1 paper, has been used to separate hydroxamic acids derived from the oxidation products of secondary nitroheptanes. pw.edu.pl While a historical technique, it demonstrates the principle of partition chromatography for separating similar compounds within the nitroalkane family. pw.edu.pl The use of charge transfer paper chromatography, with papers benzoylated with 3,5-dinitrobenzoyl chloride, has been noted for separating various organic compounds, highlighting the versatility of paper-based methods in the analysis of substances that can form charge-transfer complexes. core.ac.uk

Method Development and Validation Parameters (e.g., Linearity, Detection Limit, Precision)

Thin-Layer Chromatography (TLC)

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in elucidating the molecular structure of this compound and confirming its identity. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide detailed information about its functional groups, atomic arrangement, and mass.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. By passing infrared radiation through a sample, the different molecular structures absorb specific frequencies, and a computer can then convert the resulting signal into a spectrum.

Key absorption bands for this compound are typically observed for the hydroxyl (-OH), nitro (-NO₂), and carbon-nitrogen (C-N) groups.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | ~3350 |

| NO₂ | Asymmetric Stretch | ~1550 - 1520 |

| NO₂ | Symmetric Stretch | ~1380 - 1370 |

| C-N | Stretch | ~870 |

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by observing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR). It provides information on the chemical environment of each atom, allowing for a detailed structural map.

For this compound, ¹H NMR reveals the distinct signals for the protons on each of the three carbon atoms, with their chemical shifts and splitting patterns dictated by their proximity to the electron-withdrawing nitro (-NO₂) and hydroxyl (-OH) groups. Similarly, ¹³C NMR shows three distinct peaks, corresponding to the three carbon atoms in unique chemical environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | HO-CH₂- | ~3.8 | Triplet |

| ¹H | -CH₂-CH₂- | ~2.2 | Quintet/Multiplet |

| ¹H | -CH₂-NO₂ | ~4.5 | Triplet |

| ¹³C | CH₂-OH | ~58-60 | N/A |

| ¹³C | -CH₂- | ~30-32 | N/A |

| ¹³C | CH₂-NO₂ | ~70-72 | N/A |

Note: Predicted values are based on structure and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. When coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), it offers high sensitivity and selectivity for quantifying compounds like 3-NPOH. nih.gov

In the mass spectrometer, a molecule is ionized, resulting in a molecular ion whose mass corresponds to the molecular weight of the compound (for 3-NPOH, approx. 105.09 g/mol ). savemyexams.com This molecular ion can then break apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound would be expected to show losses of functional groups such as the nitro group (-NO₂, 46 Da) and the hydroxyl group (-OH, 17 Da) or a water molecule (H₂O, 18 Da). youtube.comacdlabs.com This pattern provides a molecular fingerprint that aids in its definitive identification. acs.org

Colorimetry

Colorimetric methods offer a simpler and often more rapid approach for the quantification of certain classes of compounds, including aliphatic nitro compounds. These methods are based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. arvojournals.org

For aliphatic nitroalcohols, a common approach involves the decomposition or denitration of the compound to yield nitrite (B80452) (NO₂⁻). nih.govnih.gov This can be achieved by heating the sample under alkaline or acidic conditions. arvojournals.orgnih.gov The resulting nitrite is then detected using a classic colorimetric reagent system, such as the Griess reagent. nih.govresearchgate.net The Griess reaction involves a two-step diazotization process where the nitrite reacts with an aromatic amine (e.g., sulfanilamide) in an acidic solution to form a diazonium salt. This salt is then coupled with a second aromatic compound (e.g., N-(1-Naphthyl)ethylenediamine) to produce a intensely colored azo dye, which can be quantified spectrophotometrically at a specific wavelength (e.g., ~550 nm). nih.gov

This principle allows for the sensitive determination of this compound in various samples, though it may be susceptible to interference from other nitro compounds or sources of nitrite. arvojournals.org

Sample Preparation Methods for this compound Analysis

Effective sample preparation is a critical step to isolate this compound from complex matrices, such as plant material, and to remove interfering substances before instrumental analysis. nih.gov In plants like those of the Astragalus genus, 3-NPOH often exists in both a free form and as a conjugate, bound to sugars (glycosides).

Extraction Procedures

The goal of extraction is to efficiently transfer 3-NPOH from the solid sample matrix into a liquid solvent. The choice of solvent and extraction conditions is vital for maximizing recovery. Research on extracting nitrotoxins from Canadian milkvetch (Astragalus canadensis) has shown that different solvent systems yield varying efficiencies.

Studies have demonstrated that enzymatic hydrolysis is a key factor in releasing the free compound from its conjugated forms. This has led to the development of specific extraction procedures:

Room Temperature Water Extraction: A simple and efficient method involves shaking the freeze-dried plant material with water at room temperature for an extended period (e.g., 24 hours). This process allows for the plant's own enzymes to hydrolyze the glycosidic bonds, releasing the free 3-NPOH into the water. nih.gov

Solvent Extraction: Various organic solvents, often mixed with water or acid, have been used. Systems include acetone, acetonitrile (B52724), and ethanol, sometimes in sequence after an initial water or acid wash.

Acid Hydrolysis: While inorganic acids can be used to hydrolyze the conjugates, this method can be less effective than enzymatic hydrolysis and may even lead to lower yields, possibly due to esterification of the target compounds under acidic conditions.

A comparative study on extraction from freeze-dried A. canadensis highlighted that room-temperature water extraction over 24 hours was the most effective method for releasing both 3-NPOH and the related toxin, 3-nitropropanoic acid (3-NPA).

Table 3: Comparison of Extraction Methods for 3-NPOH and 3-NPA from A. canadensis

| Extraction Method | Solvent System | Key Finding | Reference |

|---|---|---|---|

| One-Step Solvent | Water/Acetone/Acetonitrile/Ethanol | Organic solvents were less efficient, possibly due to denaturation of hydrolytic enzymes. | |

| Acid Hydrolysis | 1 M HCl followed by organic solvent | Significantly smaller amounts of 3-NPA were released compared to water extraction. | |

| Hot Water Extraction | Water at 80°C | Resulted in a significant reduction of extracted compounds compared to room temperature. | |

| Room Temperature Water Extraction | Water with 24h shaking | Proven to be sufficient to release and extract conjugated forms through autolysis. | nih.gov |

Following extraction, the liquid sample may undergo further cleanup steps, such as solid-phase extraction (SPE), to concentrate the analyte and remove any remaining impurities before quantification by methods like HPLC. nih.gov

Hydrolysis of Conjugated Forms

In many biological matrices, particularly in plants of the Astragalus genus, this compound (3-NPOH) exists predominantly in conjugated forms, such as glycosides and esters. iastate.edu The most notable of these is miserotoxin (B1213852), a β-D-glucoside of 3-NPOH. cornell.eduresearchgate.net To accurately quantify the total 3-NPOH content, these conjugated forms must first be hydrolyzed to release the free 3-NPOH aglycone. cornell.eduarizona.edu This crucial step can be achieved through several methods, including acidic, alkaline, and enzymatic hydrolysis.

The selection of the hydrolysis method is critical, as harsh conditions can lead to the degradation of the released 3-NPOH. For instance, some research has indicated that acidic hydrolysis can result in the partial degradation of 3-nitropropionic acid (3-NPA), a related compound, and may not be selective enough. researchgate.netresearchgate.net

Acid and Alkaline Hydrolysis

Acid hydrolysis is a common method for cleaving glycosidic and ester bonds. libretexts.orgchemguide.co.uk This typically involves heating the sample under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The use of an excess of dilute acid helps to drive the reversible reaction towards completion. libretexts.orgchemguide.co.uk In the context of 3-NPOH analysis, inorganic acids with concentrations ranging from 0.6 mol/L HCl to 2 mol/L H₂SO₄ have been utilized to hydrolyze its conjugates in Astragalus species. mdpi.com

Alkaline hydrolysis, often referred to as saponification, is particularly effective for cleaving ester linkages. libretexts.orgchemguide.co.uk This method typically involves heating the sample with a dilute alkali solution, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk A key advantage of alkaline hydrolysis is that the reaction is generally irreversible, leading to more complete hydrolysis. chemguide.co.uk

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to chemical methods. In ruminant animals, microbial enzymes within the rumen, such as β-glucosidase and esterase, rapidly hydrolyze conjugated forms of 3-NPOH and 3-NPA. iastate.educariboo-agricultural-research.ca This natural process can be replicated in the laboratory. For instance, β-glucosidase can be used to specifically cleave the β-glycosidic bond in miserotoxin to release 3-NPOH. cornell.edu

Interestingly, some studies have shown that endogenous enzymes within the plant material itself can be utilized for hydrolysis. mdpi.comresearchgate.net By simply adding water to freeze-dried plant samples and allowing them to incubate at room temperature, the plant's own enzymes can effectively release the free aglycones. mdpi.comresearchgate.net Research on Canadian milkvetch (Astragalus canadensis) demonstrated that the concentration of 3-NPOH in a water extract increased over the first 24 hours of incubation, indicating a slow, enzyme-driven release from its conjugated forms. mdpi.comresearchgate.net This autohydrolysis process was significantly inhibited by using hot water, which denatured the enzymes. mdpi.com

The table below summarizes the different hydrolysis methods used for the release of 3-NPOH from its conjugated forms.

| Hydrolysis Method | Reagent/Enzyme | Typical Conditions | Target Conjugate | Reference |

| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heating under reflux | Glycosides, Esters | libretexts.orgchemguide.co.uk |

| Alkaline Hydrolysis | Dilute NaOH | Heating under reflux | Esters | libretexts.orgchemguide.co.uk |

| Enzymatic Hydrolysis | β-glucosidase | Incubation | Miserotoxin (β-D-glucoside) | cornell.edu |

| Autohydrolysis (Endogenous Enzymes) | Water | Room temperature incubation (e.g., 24 hours) | Glycosides, Esters | mdpi.comresearchgate.net |

Structure Activity Relationship Studies of 3 Nitropropanol

Molecular Features Influencing Biological Activity

The biological activity of 3-Nitropropanol is not typically a result of the molecule acting directly on a target. Instead, its key molecular features facilitate a metabolic transformation into a potent toxin. The two primary features governing its activity are the terminal hydroxyl group (-OH) and the nitro group (-NO₂) at the C-3 position.

The Role of the Hydroxyl Group: The primary alcohol group is the critical site for metabolic activation. In mammals, hepatic alcohol dehydrogenase oxidizes this compound to its corresponding aldehyde, 3-nitropropanal (B1599391), which is subsequently oxidized to 3-nitropropanoic acid (3-NPA). acs.orgnih.govresearchgate.net Therefore, 3-NPOH functions as a pro-toxin, with its biological effect being contingent on this enzymatic conversion. acs.orgnih.gov

The Role of the Nitro Group: The ultimate toxicity is derived from the nitro group, but its effect is fully expressed only in the metabolized form, 3-NPA. researchgate.net The metabolite 3-NPA is a potent, irreversible inhibitor of succinate (B1194679) dehydrogenase (mitochondrial complex II), a crucial enzyme in the citric acid cycle and electron transport chain. acs.orgresearchgate.net This inhibition disrupts cellular respiration, leading to a severe deficit in ATP production and subsequent cellular energy depletion. acs.orgnih.govresearchgate.net The presence of the nitro group in the three-carbon backbone of 3-NPA allows it to bind covalently to the enzyme's active site, causing irreversible inactivation. mdpi.com

In essence, the structure of this compound is perfectly suited for a "Trojan horse" mechanism of toxicity. The hydroxyl group allows it to be processed by common metabolic pathways, leading to the formation of the highly toxic 3-NPA, whose nitro group is responsible for the potent and irreversible inhibition of a vital cellular enzyme.

Comparison with Structurally Related Nitro Compounds (e.g., 3-Nitropropanoic acid, 3-Nitropropanal, 2-Nitroethanol)

Comparing this compound to structurally similar compounds highlights how subtle changes in molecular structure can lead to significant differences in biological roles and mechanisms. The key comparators are 3-Nitropropanoic acid (the active metabolite), 3-Nitropropanal (the intermediate), and 2-Nitroethanol (B1329411) (a positional isomer).

This compound vs. 3-Nitropropanoic acid (3-NPA): This is the most direct and important comparison. While both share the 3-nitropropane backbone, the functional group at C-1 (hydroxyl vs. carboxylic acid) defines their roles. 3-NPOH is a pro-toxin, requiring metabolic oxidation to become active, whereas 3-NPA is the direct, active toxin that inhibits succinate dehydrogenase. acs.orgnih.govmdpi.com Consequently, while both compounds lead to the same toxic endpoint, their immediate mechanism differs; one is a precursor, and the other is the effector. cuni.cz

This compound vs. 3-Nitropropanal: 3-Nitropropanal is the aldehyde intermediate in the metabolic oxidation of 3-NPOH to 3-NPA. cuni.cz As an aldehyde, it is a highly reactive molecule. Synthetically, 3-NPOH can be formed by the reduction of 3-Nitropropanal. cuni.cz In the metabolic pathway, it represents a transient state between the pro-toxin and the final active toxin.

This compound vs. 2-Nitroethanol: The difference between these two molecules is the position of the nitro group (C-3 vs. C-2). This positional isomerism significantly alters the compound's properties and biological activity. Both compounds, along with other short-chain aliphatic nitrocompounds, have been investigated for their ability to inhibit methane (B114726) production in ruminants. mdpi.comnih.govnih.gov Studies have shown that compounds like 2-Nitroethanol can effectively decrease methane production in vitro, demonstrating that nitroalkanes with different structures can interact with biological systems, such as the rumen microbiome, in distinct ways. mdpi.comnih.gov The efficacy of this inhibition varies between different nitrocompounds, indicating a clear structure-activity relationship where the placement of the nitro group is a key determinant of biological effect. mdpi.com

The following tables provide a comparative overview of these compounds.

| Compound Name | Chemical Structure | Key Functional Group | Primary Biological Role/Relationship |

| This compound | HO-CH₂-CH₂-CH₂-NO₂ | Hydroxyl (-OH) | Pro-toxin; metabolized by alcohol dehydrogenase to 3-NPA. acs.orgnih.gov |

| 3-Nitropropanal | OHC-CH₂-CH₂-NO₂ | Aldehyde (-CHO) | Reactive metabolic intermediate between 3-NPOH and 3-NPA. cuni.cz |

| 3-Nitropropanoic acid | HOOC-CH₂-CH₂-NO₂ | Carboxylic Acid (-COOH) | Active toxin; irreversible inhibitor of succinate dehydrogenase. acs.orgmdpi.com |

| Compound Name | Chemical Structure | Summary of Biological Activity Comparison |

| This compound | HO-CH₂-CH₂-CH₂-NO₂ | Primarily known as a naturally occurring pro-toxin found in certain plants like Astragalus. researchgate.netnih.gov Its biological activity in mammals is linked to its conversion to 3-NPA. nih.gov It also shows anti-methanogenic properties. mdpi.com |

| 2-Nitroethanol | HO-CH₂-CH(NO₂)-CH₃ | A synthetic nitroalcohol studied for its potent anti-methanogenic activity in ruminants. mdpi.comnih.gov In vitro studies show it can reduce molar CH₄ proportion significantly, demonstrating distinct biological applications from 3-NPOH. mdpi.com |

Emerging Research Areas and Future Directions for 3 Nitropropanol Studies

Development of Novel 3-Nitropropanol Derivatives for Specific Applications

The foundational structure of this compound and its derivatives, particularly nitroalkanes, offers a versatile platform for chemical synthesis. advancionsciences.com These compounds serve as crucial building blocks in creating more complex molecules. advancionsciences.com Their high reactivity allows for synthetic transformations under mild conditions, making them efficient precursors for a variety of functionalized structures. advancionsciences.comorgsyn.org

Research has focused on leveraging these properties to develop novel derivatives with specific applications. For example, this compound has been used in the synthesis of N-hydroxyalkyl nitronates and in glycosidations. orgsyn.org Its derivatives, such as 3-nitropropanal (B1599391) and its acetals, are employed in the synthesis of natural products like prostaglandins (B1171923) and tropane (B1204802) alkaloids. orgsyn.org A notable application is the high-yield synthesis of L-acosamine, an amino sugar component of many antitumor antibiotics. orgsyn.org Furthermore, this compound has been incorporated into various nitrate (B79036) esters that act as nitric oxide (NO) donors, which have shown potential pharmacological activities for treating inflammation and cardiovascular diseases. thieme-connect.comcsic.es The development of these derivatives highlights the broad potential of the this compound scaffold in medicinal chemistry and organic synthesis. advancionsciences.comorgsyn.org

Advanced In Silico Modeling and Molecular Docking Studies

Computational methods are playing a pivotal role in understanding and optimizing the function of this compound and its derivatives. The development of 3-nitrooxypropanol (3-NOP) was significantly aided by in silico techniques, including 3D pharmacophore-based virtual screening and molecular docking. pnas.org These studies focused on analogs of methyl-coenzyme M as a lead structure to design an effective inhibitor for the methyl-coenzyme M reductase (MCR) enzyme. pnas.org

Molecular docking simulations suggested that 3-NOP binds preferentially within the active site of MCR, positioning its nitrate group for effective interaction with the enzyme's active site. pnas.org More recent in silico studies continue to explore the binding affinities of various inhibitor molecules, including nitro-ol/esters like this compound and 3-nitrooxypropanol, against the MCR cofactor F430. biorxiv.orgnih.gov These computational models help to elucidate the biochemical mechanisms of inhibition and guide the design of new, potentially more potent, inhibitor molecules. biorxiv.orgnih.gov While these models are powerful, there is a recognized need for more precise predictors, for instance, for membrane permeability, to further refine the design of novel compounds. biorxiv.org

Investigation of this compound in Non-Ruminant Animal Models for Mitochondrial Dysfunction

The primary toxic effect of 3-nitropropionic acid (3-NPA), a metabolite of this compound, is the irreversible inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. researchgate.netresearchgate.net This inhibition disrupts cellular energy production (ATP synthesis) and leads to oxidative stress, which can cause cellular damage. While this compound itself is not directly toxic, it can be converted to the toxic 3-NPA by hepatic alcohol dehydrogenase in mammals. researchgate.netresearchgate.net

This mechanism of mitochondrial inhibition has made 3-NPA a valuable tool in neurotoxicity research, particularly for modeling neurodegenerative diseases like Huntington's disease in animal models. researchgate.netcuni.cz Studies have shown that this compound can also inhibit SDH, but at much higher concentrations than 3-NPA. nih.gov Research in cultured murine embryonal carcinoma cells demonstrated that 3-NPA causes dose-dependent inhibition of cell proliferation and cell death, linked to the inhibition of SDH and subsequent depletion of intracellular ATP. cuni.cznih.gov These findings underscore the potential of using this compound and its metabolites in non-ruminant models to study the pathways of mitochondrial dysfunction and associated pathologies.

Role in Agricultural Sustainability and Climate Change Mitigation (e.g., 3-Nitrooxypropanol for methane (B114726) reduction)

3-Nitrooxypropanol (3-NOP) has emerged as a significant feed additive for reducing enteric methane emissions from livestock, a major contributor to greenhouse gases. dellait.comthebullvine.com This compound specifically inhibits the final step of methanogenesis in the rumen of cattle without negatively impacting animal health or productivity. dellait.cominnovationnewsnetwork.com By reducing methane, which represents a loss of gross energy for the animal, 3-NOP can also improve feed efficiency. dellait.commdpi.com

Effects on Livestock Performance and Health